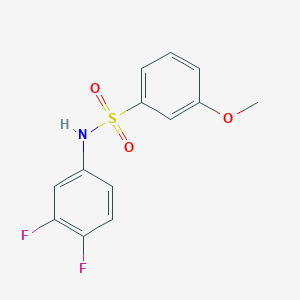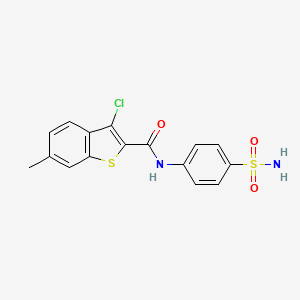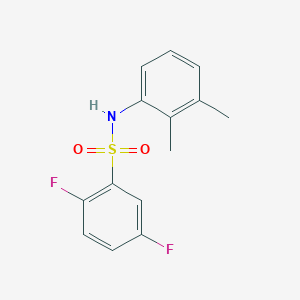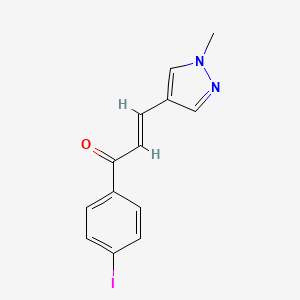![molecular formula C21H20N2O4S B10965656 2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B10965656.png)
2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is a complex organic compound with the molecular formula C15H15NO4S. This compound is known for its unique chemical structure, which includes a methoxy group, a sulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as tin or iron in the presence of hydrochloric acid.
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide
- 2-methoxy-N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)benzamide
- 2-methoxy-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)benzamide
Uniqueness
2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-methoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O4S/c1-15-7-13-18(14-8-15)28(25,26)23-17-11-9-16(10-12-17)22-21(24)19-5-3-4-6-20(19)27-2/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
RQEQWGBVHYVOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)



![6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B10965619.png)
![Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10965622.png)
![4-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10965628.png)

![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B10965638.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965657.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965662.png)
